Cas no 160127-75-3 ((3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol)
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Azabicyclo[2.2.2]octan-3-ol, 3-ethynyl-, (3S)- (9CI)
- 1-Azabicyclo[2.2.2]octan-3-ol,3-ethynyl-, (3S)-
- (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
- YRTHQTAVIFQEEG-VIFPVBQESA-N
- SCHEMBL5552500
- (3s)-3-Ethynyl-3-quinuclidinol
- AB87577
- 160127-75-3
- (S)-3-ethynylquinuclidin-3-ol
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- MDL: MFCD18834257
- Inchi: 1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2/t9-/m0/s1
- InChI Key: YRTHQTAVIFQEEG-VIFPVBQESA-N
- SMILES: O[C@@]1(C#C)CN2CCC1CC2
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | P47810-1G |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 97% | 1G |
$900 | 2023-09-15 | |
| Advanced ChemBlocks | P47810-5G |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 97% | 5G |
$2,705 | 2023-09-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-100MG |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 100MG |
¥ 963.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-250MG |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 250MG |
¥ 1,537.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-500MG |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 500MG |
¥ 2,560.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-1G |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 1g |
¥ 3,841.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-5G |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 5g |
¥ 11,523.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-10G |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 10g |
¥ 19,206.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-100mg |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 100mg |
¥963.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0973-250mg |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
160127-75-3 | 95% | 250mg |
¥1538.0 | 2024-04-23 |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol Suppliers
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol: A Versatile Chiral Building Block in Modern Organic Synthesis
The compound CAS No. 160127-75-3, chemically known as (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, represents a highly valuable chiral scaffold in pharmaceutical and materials science research. This bicyclic tertiary alcohol features a unique combination of structural rigidity and functional group diversity, making it an attractive intermediate for asymmetric synthesis and drug discovery. The azabicyclo[2.2.2]octane core provides exceptional three-dimensional spatial control, while the ethynyl and hydroxyl groups offer multiple points for further chemical modification.
Recent advances in click chemistry applications have significantly increased interest in ethynyl-containing compounds like (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. The terminal alkyne functionality enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of modern bioconjugation strategies. Researchers are particularly interested in how this compound's stereochemistry influences the biological activity of resulting conjugates, with studies showing promising applications in targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs).
The pharmaceutical industry has shown growing interest in azabicyclic compounds due to their ability to modulate central nervous system targets. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol serves as a key precursor for developing novel neuromodulators and receptor ligands, particularly for nicotinic acetylcholine receptors (nAChRs). Its rigid structure helps reduce conformational flexibility in drug candidates, potentially improving binding specificity and metabolic stability. Recent patent literature reveals its incorporation in experimental compounds targeting cognitive disorders and neurodegenerative conditions.
From a synthetic chemistry perspective, the chiral purity of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol makes it particularly valuable for asymmetric catalysis applications. The compound's stereocenter can induce chirality in reaction products when used as a ligand or catalyst framework. Materials scientists have explored its derivatives for creating chiral porous materials with potential applications in enantioselective separation technologies. The compound's thermal stability and solubility profile also make it suitable for various polymerization processes.
Analytical characterization of CAS No. 160127-75-3 typically involves advanced techniques such as chiral HPLC, X-ray crystallography, and vibrational circular dichroism (VCD) to confirm absolute configuration. Recent computational studies have modeled its conformational preferences and electronic properties, providing insights for rational drug design. The compound's logP value and hydrogen bonding capacity suggest favorable pharmacokinetic properties for medicinal chemistry applications.
Environmental and regulatory considerations for (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol focus on its biodegradation pathways and ecotoxicological profile. Green chemistry approaches to its synthesis have emerged, including catalytic asymmetric routes and solvent-free conditions. The compound's stability under various pH conditions makes it suitable for diverse formulation development, though proper handling protocols are recommended due to its potential reactivity as a terminal alkyne.
Future research directions for CAS No. 160127-75-3 include exploring its applications in bioorthogonal chemistry and molecular imaging probes. The compound's ability to participate in metal-free click reactions with azides under physiological conditions makes it particularly interesting for in vivo labeling applications. Additionally, its potential as a building block for supramolecular architectures and metal-organic frameworks (MOFs) is currently under investigation by materials research groups worldwide.
Commercial availability of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has increased in recent years to meet growing demand from both academic and industrial researchers. Multiple suppliers now offer the compound in various purity grades, from research quantities to bulk scale. Storage recommendations typically emphasize protection from moisture and oxygen to preserve the integrity of both the ethynyl and hydroxyl functional groups. Analytical certificates typically include chiral purity assessment and residual solvent analysis.
The synthetic versatility of CAS No. 160127-75-3 continues to inspire novel applications across chemical disciplines. Recent publications demonstrate its use in constructing complex natural product analogs and as a template for developing new organocatalysts. The compound's balanced lipophilicity and polarity make it particularly valuable for designing CNS-penetrant molecules, while its rigid structure offers advantages in fragment-based drug discovery approaches. As synthetic methodologies advance, the utility of this chiral building block is expected to expand further into emerging areas of chemical biology and materials science.
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